molecular formula C18H17N5O2 B14099351 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B14099351
M. Wt: 335.4 g/mol
InChI Key: NWUBDZDYEZXOJD-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indazole ring fused with a pyrrolidine carboxamide, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a series of reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the indazole and pyrrolidine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-indazol-3-yl)-5-oxo-pyrrolidine-3-carboxamide: Lacks the pyridin-4-ylmethyl group.

    N-(pyridin-4-ylmethyl)-5-oxo-pyrrolidine-3-carboxamide: Lacks the indazole ring.

    1-(2H-indazol-3-yl)-5-oxo-N-(methyl)pyrrolidine-3-carboxamide: Has a methyl group instead of the pyridin-4-ylmethyl group.

Uniqueness

The presence of both the indazole ring and the pyridin-4-ylmethyl group in 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide makes it unique. This combination may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c24-16-9-13(18(25)20-10-12-5-7-19-8-6-12)11-23(16)17-14-3-1-2-4-15(14)21-22-17/h1-8,13H,9-11H2,(H,20,25)(H,21,22)

InChI Key

NWUBDZDYEZXOJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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